2-Undecanone, 3-phenyl-

Insect Repellent Structure-Activity Relationship (SAR) Biological Activity

2-Undecanone, 3-phenyl- is NOT the common 2-undecanone. The 3-phenyl substituent introduces steric bulk and a new π-π stacking motif, enabling use as a chiral intermediate, hindered ketone substrate for C-alkylation studies, and a high-quality reference standard for GC-MS/HPLC. Its unique aliphatic tail/aromatic head combination makes it a candidate for specialty solvents and functional materials. Ensure you order the correct phenyl derivative to obtain valid results.

Molecular Formula C17H26O
Molecular Weight 246.4 g/mol
CAS No. 144688-35-7
Cat. No. B15162464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecanone, 3-phenyl-
CAS144688-35-7
Molecular FormulaC17H26O
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C17H26O/c1-3-4-5-6-7-11-14-17(15(2)18)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3
InChIKeyLEYJILBKNYLFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Undecanone, 3-phenyl- (CAS 144688-35-7): Chemical Identity and Structural Distinction for Procurement


2-Undecanone, 3-phenyl- (IUPAC: 3-phenylundecan-2-one; CAS 144688-35-7) is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol [1]. It is characterized by a phenyl substituent on the third carbon of an undecan-2-one backbone. This structural feature is a critical differentiator from its widely studied, unsubstituted parent analog, 2-undecanone (methyl nonyl ketone, CAS 112-12-9), which lacks the aromatic phenyl group . This distinction is not merely semantic; it fundamentally alters the compound's physicochemical properties and its potential interaction with biological targets, underscoring the need for precise procurement and preventing inadvertent substitution with the more common 2-undecanone.

Critical Reasons Generic Substitution Fails for 2-Undecanone, 3-phenyl- (CAS 144688-35-7)


Substituting 2-Undecanone, 3-phenyl- with 2-undecanone (methyl nonyl ketone) is not scientifically valid. The addition of a phenyl group at the 3-position is a major structural modification with two primary consequences: (1) it introduces significant steric bulk adjacent to the ketone carbonyl, altering the compound's shape and conformational flexibility; (2) it changes the electronic distribution, creating a new π-π stacking motif that can be essential for specific protein-ligand interactions or material properties. While 2-undecanone is a well-documented natural insect repellent , its activity is based on interactions with specific odorant receptors that are exquisitely sensitive to molecular shape and size [1]. The presence of a phenyl ring in the 3-position would almost certainly alter or abolish this specific interaction, making any performance data from 2-undecanone irrelevant for the 3-phenyl derivative. Therefore, selection must be based on the compound's unique identity, not on the known properties of its unsubstituted analog.

A Procurement-Critical Analysis of the Differential Evidence for 2-Undecanone, 3-phenyl- (CAS 144688-35-7)


Critical Finding: Absence of Direct Comparative Biological Data for 2-Undecanone, 3-phenyl-

A comprehensive review of primary research papers, patents, and authoritative databases confirms that no quantitative biological activity data—repellency, larvicidal activity, or otherwise—exists for 2-Undecanone, 3-phenyl-. All established performance metrics are for the unsubstituted parent compound, 2-undecanone. For example, 2-undecanone has demonstrated 100% mortality of Aedes aegypti larvae with an LC50 of 15.68 ppm at 72 hours [1], and its vapor phase repellency is comparable to DEET [2]. However, these data cannot be extrapolated to the 3-phenyl derivative. This evidence gap is the single most important factor for procurement decisions. The compound is an uncharacterized entity for the applications associated with its parent analog, making its use high-risk without prior de novo validation.

Insect Repellent Structure-Activity Relationship (SAR) Biological Activity

Differentiation by Structural Analysis: 2-Undecanone, 3-phenyl- vs. 2-Undecanone

The most fundamental and verifiable differentiation lies in the compound's molecular structure. As defined by its InChI and SMILES identifiers, 2-Undecanone, 3-phenyl- (SMILES: CCCCCCCCC(C(=O)C)c1ccccc1) is distinct from 2-undecanone (SMILES: CCCCCCCCCC(C)=O) [1]. This structural difference translates to a higher molecular weight (246.39 vs. 170.29 g/mol) and a significantly altered steric and electronic profile due to the phenyl substituent [1]. The compound's inclusion in studies as a substrate for inverse phase-transfer catalysis highlights its specific utility as a synthetic intermediate, where the steric hindrance of the phenyl group can be exploited [2]. This is a pure chemical identity differentiation that is unambiguous and directly relevant for procurement.

Organic Synthesis Chemical Intermediates Structure-Property Relationships

Contextual Differentiation: 2-Undecanone, 3-phenyl- is Not the Active Ingredient in Formulated Repellents

Patents and regulatory documents consistently reference 2-undecanone (methyl nonyl ketone) as the active ingredient in commercial insect and animal repellent formulations, not its 3-phenyl derivative [1]. For instance, mixtures of 2-undecanone with 3-phenylpropenal are patented for synergistic animal repellency, but 2-undecanone, 3-phenyl- is not a component [2]. The EPA's pesticide regulatory information also pertains exclusively to 2-undecanone [3]. This evidence underscores that 2-Undecanone, 3-phenyl- is not a direct drop-in replacement for 2-undecanone in any known, patented, or EPA-registered formulation. Its selection would require new formulation development and efficacy testing from the ground up.

Pesticide Regulation Formulation Science Patent Analysis

Defensible Application Scenarios for Procuring 2-Undecanone, 3-phenyl- (CAS 144688-35-7)


Specialty Chemical Intermediate in Asymmetric Synthesis

Based on its specific steric bulk at the 3-position, 2-Undecanone, 3-phenyl- is best utilized as a synthetic building block or chiral intermediate. Its structure makes it a candidate for asymmetric reactions where the phenyl group can direct stereochemistry or where a hindered ketone is required as a substrate, as suggested by its use in C-alkylation studies [1]. This is a pure chemical application, not a biological one.

Analytical Standard for Method Development

Given the clear analytical distinction from 2-undecanone via techniques like GC-MS or HPLC [1], 2-Undecanone, 3-phenyl- can serve as a high-quality reference standard. This is critical for analytical chemists developing methods to resolve or quantify structurally similar ketones in complex mixtures or for confirming the identity of a synthesized batch where the phenyl-substituted isomer is a potential byproduct or target.

Internal Research on Structure-Activity Relationships (SAR)

The stark data gap between the well-characterized 2-undecanone and the uncharacterized 3-phenyl analog [2][3] creates a clear opportunity for fundamental SAR studies. An industrial or academic research group could procure this compound to systematically investigate the effect of 3-phenyl substitution on the biological activity observed in the parent methyl ketone series. This is a high-value, knowledge-generating application that leverages the compound's very lack of existing data.

Non-Biological Material Science Applications

In the absence of biological data, procurement should be guided by the compound's physicochemical properties. As a phenyl-substituted long-chain ketone, it may find use as a specialty solvent, a high-boiling-point additive for polymer processing, or a component in functional materials like surfactants or liquid crystals. Its selection for these roles is based on its unique combination of an aliphatic tail and an aromatic head group, differentiating it from purely aliphatic ketones like 2-undecanone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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